2-Butyne

Catalog No.
S601578
CAS No.
503-17-3
M.F
C4H6
M. Wt
54.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butyne

CAS Number

503-17-3

Product Name

2-Butyne

IUPAC Name

but-2-yne

Molecular Formula

C4H6

Molecular Weight

54.09 g/mol

InChI

InChI=1S/C4H6/c1-3-4-2/h1-2H3

InChI Key

XNMQEEKYCVKGBD-UHFFFAOYSA-N

SMILES

CC#CC

Synonyms

4-butyne, but-4-yne, dimethylacetylene

Canonical SMILES

CC#CC

Synthesis of Vitamin E

One crucial application of 2-butyne lies in the total synthesis of Vitamin E. This essential nutrient plays a vital role in protecting cells from oxidative damage and maintaining healthy skin and vision. Researchers utilize 2-butyne as a key building block in the synthesis of alkylated hydroquinones, which are precursors to Vitamin E. This process allows scientists to study and potentially modify the structure and function of Vitamin E for therapeutic purposes [].

Source

[] Thermo Fisher Scientific: 2-Butyne, 98%

Pharmaceutical Intermediates

2-Butyne also serves as a valuable starting material for the synthesis of various pharmaceutical intermediates. These are chemical compounds that undergo further transformations to create final drug products. The unique reactivity of the alkyne group in 2-butyne allows for versatile chemical modifications, making it a valuable tool in the development of new pharmaceuticals [].

Source

[] Sigma-Aldrich: 2-Butyne

Other Potential Applications

Beyond its established roles, research is exploring the potential of 2-butyne in other scientific fields. These include:

  • Material Science: Studies are investigating the use of 2-butyne in the development of novel polymers and functional materials with specific properties.
  • Organic Chemistry: Researchers are exploring the reactivity of 2-butyne in various organic reactions to understand its potential for new synthetic strategies and the creation of complex molecules.

2-Butyne, also known as dimethylacetylene or crotonylene, is an alkyne with the chemical formula C₄H₆. It is characterized by a triple bond between the second and third carbon atoms in its chain, represented structurally as CH₃−C≡C−CH₃. This compound appears as a clear, colorless liquid with a pungent odor and is volatile at standard temperature and pressure. Its boiling point is approximately 27 °C, while its melting point is around -32 °C. 2-Butyne is insoluble in water but highly flammable, making it a compound of interest in both industrial and laboratory settings .

2-Butyne does not have a well-defined biological role and its mechanism of action in biological systems is not well-researched.

2-Butyne is a flammable liquid and can readily ignite. It is also considered a moderate health hazard, with exposure causing irritation to the eyes, skin, and respiratory system.

  • Flammability: Flash point of -30 °C
  • Toxicity: Data on specific toxicity is limited, but exposure can cause irritation and potential respiratory problems.

Safety Precautions:

  • Handle with proper personal protective equipment (gloves, goggles, respirator) in a well-ventilated area.
  • Store in a cool, dry place away from heat and ignition sources.

There are several methods for synthesizing 2-butyne:

  • Rearrangement of Ethylacetylene: This method involves the rearrangement of ethylacetylene in a solution of ethanolic potassium hydroxide.
  • Dehydrohalogenation: Another approach includes dehydrohalogenating 1-bromo-2-butane with a strong base like potassium hydroxide.
  • Alkyne Metathesis: This technique utilizes catalysts to exchange groups between alkynes, allowing for the formation of 2-butyne from other alkyne precursors .

2-Butyne has various applications:

  • Synthesis of Alkylated Hydroquinones: It plays a crucial role in synthesizing alkylated hydroquinones, which are important for the total synthesis of Vitamin E.
  • Pharmaceutical Intermediates: It serves as an intermediate in the production of various pharmaceuticals and fine chemicals due to its reactivity .
  • Chemical Research: Its unique structural properties make it valuable for studies involving molecular symmetry and torsional barriers in physical chemistry .

Interaction studies involving 2-butyne often focus on its reactivity with various reagents:

  • Reactivity with Strong Oxidizers: It can react vigorously with strong oxidizing agents, which may lead to hazardous situations if not handled properly.
  • Polymerization Reactions: In certain conditions, it can undergo exothermic addition polymerization reactions when catalyzed by acids or other initiators .

Several compounds share structural similarities with 2-butyne. Here’s a comparison highlighting their uniqueness:

CompoundStructureUnique Features
1-ButyneCH₃−C≡C−HTerminal alkyne; used in different synthetic pathways.
3-HexyneCH₃−C≡C−CH₂−CH₃Has a longer carbon chain; different reactivity profile.
1,4-ButynediolHO−C≡C−CH₂−CH₂−OHContains hydroxyl groups; used in polymer production.
PropyneCH₃−C≡C−HShorter carbon chain; simpler reactivity compared to 2-butyne.

While all these compounds are alkynes, their unique structural features lead to distinct chemical behaviors and applications in organic synthesis and industrial processes .

Molecular Geometry and Bonding Characteristics

2-Butyne adopts a linear molecular geometry due to the sp-hybridized carbon atoms in its central C≡C bond. Each triple-bonded carbon forms two additional single bonds with methyl groups, resulting in a bond angle of 180° around the sp-hybridized carbons. The triple bond comprises one σ-bond and two π-bonds, with a bond length of 1.214 Å, significantly shorter than the single C–C bond (1.468 Å) in the molecule.

Table 1: Bond Parameters in 2-Butyne

Bond TypeLength (Å)HybridizationBond Angle (°)
C≡C1.214sp180
C–CH₃1.468sp³110.7

The molecule’s symmetry (D₃h point group) ensures equivalent methyl groups and a nonpolar structure, contributing to its volatility (boiling point: 27°C). Infrared (IR) spectroscopy confirms the absence of C(sp)-H stretches (≈3300 cm⁻¹), distinguishing it from terminal alkynes like 1-butyne.

Comparative Analysis of Linear vs. Branched Alkynes

2-Butyne’s structural isomer, 1-butyne (HC≡CCH₂CH₃), exhibits contrasting properties due to its terminal triple bond.

Table 2: Comparison of 1-Butyne and 2-Butyne

Property1-Butyne2-Butyne
Triple Bond PositionTerminal (C1–C2)Internal (C2–C3)
Hybridizationsp (C1), sp³ (C2)sp (C2, C3)
Boiling Point (°C)8.127
ReactivityHigher (acidic H)Lower (no acidic H)

The higher boiling point of 2-Butyne arises from its symmetrical structure, enabling efficient molecular packing and stronger London dispersion forces compared to the less symmetrical 1-butyne. However, 1-butyne’s terminal hydrogen allows deprotonation by strong bases, forming reactive acetylides, whereas 2-butyne’s internal triple bond resists such reactions.

Torsional Barrier Dynamics and Conformational Isomerism

The torsional barrier of 2-Butyne—the energy required to rotate the molecule around the C≡C axis—is exceptionally low (6 cm⁻¹ or 72 J mol⁻¹). This contrasts sharply with trans-2-butene’s barrier of 453 cm⁻¹, highlighting the triple bond’s resistance to distortion.

Table 3: Torsional Barriers in Selected Hydrocarbons

CompoundTorsional Barrier (cm⁻¹)Bond Type
2-Butyne6C≡C
trans-2-Butene453C=C
n-Butane≈900C–C

Quantum chemical analyses reveal that 2-Butyne’s equilibrium structure may adopt either an eclipsed (D₃h) or staggered (D₃d) conformation, though experimental differentiation remains challenging due to minimal energy differences. The molecule’s rigidity and low barrier make it a benchmark for high-resolution spectroscopic studies, particularly in analyzing rotation-vibration coupling.

The laboratory-scale preparation of 2-butyne, also known as dimethylacetylene, primarily involves alkylation reactions that form carbon-carbon bonds through nucleophilic substitution mechanisms [1] [2]. These synthetic routes are fundamental in organic chemistry for producing this symmetrical internal alkyne with high purity for research and specialized applications [16].
One of the most established methods for laboratory synthesis of 2-butyne involves the alkylation of acetylene through a two-step process [14] [16]. This procedure begins with the deprotonation of acetylene using a strong base such as sodium amide in liquid ammonia, forming the highly nucleophilic acetylide anion [16] [19]. The acetylide then undergoes nucleophilic substitution with methyl bromide to form propyne (methylacetylene) [16]. A second deprotonation and alkylation sequence with additional methyl bromide yields 2-butyne as the final product [14] [19]. This double alkylation approach typically achieves yields between 70-85%, making it an efficient laboratory method despite requiring careful handling of acetylene [16] [19].

An alternative laboratory approach utilizes terminal alkynes such as propyne as starting materials [16]. In this single-step process, propyne is deprotonated with sodium amide in liquid ammonia to form the corresponding acetylide, which then reacts with methyl bromide to produce 2-butyne directly [16] [19]. This method offers advantages in terms of higher yields (75-90%) and fewer reaction steps compared to the acetylene-based synthesis [16] [2].

Table 1: Laboratory-Scale Preparation of 2-Butyne via Alkylation Reactions

MethodReagentsConditionsYield (%)AdvantagesLimitations
Alkylation of AcetyleneAcetylene + NaNH₂ + CH₃Br (twice)Liquid ammonia, low temperature70-85Direct synthesis from basic precursorsRequires handling of hazardous acetylene
Alkylation of Terminal AlkynesPropyne + NaNH₂ + CH₃BrLiquid ammonia, low temperature75-90Higher yields, fewer stepsRequires specific terminal alkyne
Rearrangement of EthylacetyleneEthylacetylene + KOH in ethanolRoom temperature to moderate heating60-75Simple procedure, mild conditionsLower yields, side products possible

[1] [16] [19]

The alkylation reactions for 2-butyne synthesis are limited to primary alkyl halides as electrophiles, as secondary and tertiary halides tend to undergo elimination rather than substitution when reacting with acetylide anions [19]. This limitation is due to the strong basicity of the acetylide intermediates, which can abstract protons from secondary and tertiary carbon centers [16] [19]. Researchers have documented that methyl iodide and methyl bromide are particularly effective electrophiles for these transformations due to their high reactivity in nucleophilic substitution reactions [16] [2].

Industrial Production from Petroleum Cracking Byproducts

Industrial production of 2-butyne differs significantly from laboratory-scale methods, primarily relying on petroleum refining processes and the isolation of this compound from complex hydrocarbon mixtures [7] [11]. The fluid catalytic cracking (FCC) process in petroleum refineries converts high-boiling, high-molecular-weight hydrocarbons into smaller molecules through carbocation rearrangements, producing various alkanes, alkenes, and alkynes including 2-butyne as byproducts [7] [5].

In petroleum refineries, the C4 fraction obtained from naphtha cracking contains a complex mixture of hydrocarbons including butanes, butenes, butadienes, and small amounts of alkynes [7] [11]. The isolation of 2-butyne from this mixture involves sophisticated separation techniques including fractional distillation and extraction processes [7] [5]. Due to the relatively low concentration of 2-butyne in these streams, the recovery process requires precise control of operating conditions and specialized equipment to achieve acceptable yields [5] [11].

Table 2: Industrial Production of 2-Butyne from Petroleum Cracking Byproducts

Production MethodFeedstockCatalyst SystemProcess ConditionsScaleChallenges
Petroleum Cracking Byproduct IsolationC₄ fraction from naphtha crackingNot applicable (separation process)Fractional distillation, extractionLarge industrial scaleLow concentration in feedstock
Catalytic Rearrangement of C₄ StreamsMixed C₄ hydrocarbonsZeolite catalysts (ZSM-5)High temperature (400-600°C), moderate pressureMedium to large scaleSelectivity issues, coke formation
Selective Hydrogenation of 2-Butyne-1,4-diol2-Butyne-1,4-diol (from acetylene and formaldehyde)Copper or nickel-based catalystsModerate temperature (80-120°C), hydrogen pressureMedium scaleCatalyst deactivation, overhydrogenation

[7] [11] [5]

Another industrial approach involves the catalytic rearrangement of C4 hydrocarbon streams using zeolite catalysts, particularly ZSM-5 with specific modifications [11] [5]. This process operates at high temperatures (400-600°C) and moderate pressures, converting mixed C4 hydrocarbons into a product stream enriched with 2-butyne [11] [7]. The zeolite catalysts are typically modified with phosphorus to enhance selectivity toward the desired products and minimize coke formation that leads to catalyst deactivation [11] [5].

An alternative industrial route utilizes 2-butyne-1,4-diol as an intermediate, which is produced through the Reppe synthesis from acetylene and formaldehyde using copper acetylide catalysts [15] [18]. The selective hydrogenation of 2-butyne-1,4-diol using copper or nickel-based catalysts can yield 2-butyne, though this approach is less common due to challenges in controlling the hydrogenation process to prevent overreduction to butenes or butanes [15] [18]. This method is primarily employed in specialized applications where higher purity 2-butyne is required [15] [5].

Catalytic Rearrangement of Ethylacetylene

The catalytic rearrangement of ethylacetylene (1-butyne) represents a direct and atom-economical approach for synthesizing 2-butyne through isomerization of the triple bond position [1] [9]. This method has gained attention for its potential efficiency and use of more readily available starting materials compared to traditional alkylation routes [1] [8].

The most straightforward approach involves the base-catalyzed isomerization of ethylacetylene using potassium hydroxide in ethanol [1]. This reaction proceeds through a mechanism involving deprotonation of the terminal alkyne, followed by reprotonation at the internal carbon to yield 2-butyne [1] [8]. The process typically operates at room temperature to moderate heating (up to 80°C) under atmospheric pressure, offering mild conditions compared to other industrial methods [1] [8]. While this approach provides a relatively simple procedure, the yields are moderate (60-75%) due to competing side reactions and incomplete conversion [1] [9].

Table 3: Catalytic Rearrangement of Ethylacetylene to 2-Butyne

Catalyst SystemReaction MechanismReaction ConditionsConversion (%)Selectivity (%)Industrial Applicability
Potassium hydroxide in ethanolBase-catalyzed isomerizationRoom temperature to 80°C, atmospheric pressure60-8070-85Limited (batch process)
Transition metal complexes (Ni, Pd, Pt)Metal-mediated rearrangement60-120°C, moderate pressure70-9580-95Medium (specialized applications)
Base-modified heterogeneous catalystsSurface-catalyzed isomerization100-300°C, variable pressure50-8560-80High (continuous process possible)

[1] [8] [9]

More advanced catalytic systems employ transition metal complexes, particularly those based on nickel, palladium, and platinum, which facilitate the rearrangement through metal-mediated mechanisms [9] [17]. These catalysts operate through coordination of the metal center to the alkyne triple bond, followed by a series of insertion and elimination steps that result in the migration of the triple bond [9] [17]. Research has demonstrated that these metal-based systems achieve higher conversion rates (70-95%) and improved selectivity (80-95%) compared to simple base catalysis, though they typically require higher temperatures (60-120°C) and moderate pressures [9] [8].

Physical Description

Crotonylene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors heavier than air.

XLogP3

1.5

Boiling Point

26.9 °C

Flash Point

-4 °F (NFPA, 2010)

LogP

1.46 (LogP)

Melting Point

-32.3 °C

UNII

LKE6D3018E

GHS Hazard Statements

Aggregated GHS information provided by 73 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H224 (100%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H315 (93.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

705.99 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

503-17-3

Wikipedia

2-butyne

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree

General Manufacturing Information

2-Butyne: ACTIVE

Dates

Last modified: 08-15-2023

Exploiting the Electrophilic and Nucleophilic Dual Role of Nitrile Imines: One-Pot, Three-Component Synthesis of Furo[2,3-d]pyridazin-4(5H)-ones

Mariateresa Giustiniano, Valentina Mercalli, Jussara Amato, Ettore Novellino, Gian Cesare Tron
PMID: 26244260   DOI: 10.1021/acs.orglett.5b01798

Abstract

An expeditious multicomponent reaction to synthesize tetrasubstituted furo[2,3-d]pyridazin-4(5H)-ones is reported. In brief, hydrazonoyl chlorides react with isocyanoacetamides, in the presence of TEA, to give 1,3-oxazol-2-hydrazones which, without being isolated, can react with dimethylacetylene dicarboxylate to afford furo[2,3-d]pyridazin-4(5H)-ones with an unprecedented level of complexity in a triple domino Diels-Alder/retro-Diels-Alder/lactamization reaction sequence.


Elementary reactions of boron atoms with hydrocarbons-toward the formation of organo-boron compounds

Nadia Balucani, Fangtong Zhang, Ralf I Kaiser
PMID: 20515048   DOI: 10.1021/cr900404k

Abstract




Modeling high pressure reactivity in unsaturated systems: application to dimethylacetylene

C Mediavilla, J Tortajada, V G Baonza
PMID: 18629807   DOI: 10.1002/jcc.21068

Abstract

A general model is introduced to study pressure-induced reactivity on unsaturated systems in the condensed state. The model is applied here to dimethylacetylene (DMA) in the solid phase II (C/2m) because it has been proposed that two DMA molecules can react to form tetramethyl-cyclobutadiene (TMCBD). The proposed reaction process has been modeled by studying the structural and electronic changes undergone by two DMA molecules as they approach each other preserving the crystal symmetry of phase II. Both monodeterminantal (MP2 and DFT) and multideterminantal (CASSCF and MRMP2) methodologies were used to check the reliability of our model in predicting the reactivity of the system under compression. In all cases, structural results are in agreement with low-temperature diffraction experiments for the solid phase II. Our model indicates that DMA is expected to form the TMCBD dimer at intermolecular distances close to 2 A. This value is in excellent agreement with previous calculations on the existence of long carbon-carbon bonds.


[PSYCHIATRIC AND NEUROLOGICAL EXPERIENCES WITH A NEW HYPNOTIC AND SEDATIVE: 3-METHYL-3,4-DIHYDROXY-4-PHENYL-L-BUTYNE (SUBSTANCE KOE 339)]

U SPIEGELBERG, H KOLLRACK, W RUNGE, H J SCHAEFER, W SCHLOTE
PMID: 14113581   DOI:

Abstract




[CONTRIBUTION TO DETERMINATION OF THE MECHANISM OF ACTION, ON THE AUTONOMIC NERVOUS SYSTEM, OF 1,4-DIPYRROLIDINO-2-BUTYNE (TREMORINE)]

J LEVY, E MICHEL-BER
PMID: 14055186   DOI:

Abstract




SYNTHESIS OF SUBSTITUTED 2-PHENYL-1,4-BENZOTHIAZIN-3(4H)-ONES AND THEIR ACTIVITY AS INHIBITORS OF 1,4-DIPYRROLIDINO-2-BUTYNE

J KRAPCHO, A SZABO, J WILLIAMS
PMID: 14193246   DOI: 10.1021/jm00338a036

Abstract




Sites of action of the autonomic effects of 1,4-dipyrrolidino-2-butyne, Tremorine

A H FRIEDMAN, C M SMITH
PMID: 13895230   DOI:

Abstract




The effect of alkyl substitution in drugs. II. The action of some substituted beta-dimethylaminoethyl benzhydryl ethers against the tremor induced by 1,4-di-N-pyrrolidino-2-butyne

M de JONGE, H M TERSTEEGE, A F HARMS, A B FUNCKE, W T NAUTA
PMID: 13790609   DOI: 10.1021/jm50009a003

Abstract




Studies on 1,4-dipyrrolidino-2-butyne (Tremorine) in mice

G M KERANEN, V L ZARATZIAN, R COLEMAN
PMID: 13752591   DOI: 10.1016/0041-008x(61)90064-3

Abstract




[Narcosis potentiating and analgesic effect of 1,4-dipyrrolidino-2-butyne]

D LENKE
PMID: 13600375   DOI:

Abstract




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